molecular formula C24H26N2O3S3 B11352694 N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11352694
M. Wt: 486.7 g/mol
InChI Key: HJBDGVUIGKOGHA-UHFFFAOYSA-N
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Description

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H26N2O3S3 and a molecular weight of 486.67 . This compound features a piperidine ring, a thiophene sulfonyl group, and a phenylsulfanyl methyl group, making it a unique and versatile molecule in various scientific fields.

Properties

Molecular Formula

C24H26N2O3S3

Molecular Weight

486.7 g/mol

IUPAC Name

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H26N2O3S3/c1-18-16-19(17-31-21-6-3-2-4-7-21)9-10-22(18)25-24(27)20-11-13-26(14-12-20)32(28,29)23-8-5-15-30-23/h2-10,15-16,20H,11-14,17H2,1H3,(H,25,27)

InChI Key

HJBDGVUIGKOGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and phenylsulfanyl groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride and sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The thiophene and phenylsulfanyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and piperidine-based molecules, such as:

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar chemical properties.

    Phenylsulfanyl methyl benzene: A compound with a phenylsulfanyl group attached to a benzene ring.

    Piperidine-4-carboxamide: A basic piperidine derivative with a carboxamide group.

Uniqueness

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

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